

Technical Support Center: Fipravirimat Dihydrochloride Resistance

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Compound of Interest

Compound Name: *Fipravirimat dihydrochloride*

Cat. No.: *B11927714*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to **Fipravirimat dihydrochloride** (GSK3640254) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to Fipravirimat?

The primary mechanism of resistance to Fipravirimat is the emergence of mutations in the HIV-1 Gag polyprotein, specifically at or near the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). Fipravirimat is a maturation inhibitor that blocks the processing of this junction, which is a critical step in the formation of mature, infectious virions. Mutations in this region can reduce the binding affinity of the drug or otherwise permit Gag processing, leading to a resistant phenotype.

Q2: Which specific mutation is most commonly associated with Fipravirimat resistance?

The most frequently observed resistance mutation is A364V in the Gag polyprotein. This mutation has been identified both in in vitro selection studies and in clinical trials. The A364V substitution can significantly reduce the susceptibility of HIV-1 to Fipravirimat. In one instance, this mutation led to a 132-fold increase in the 50% inhibitory concentration (IC50)[1].

Q3: Are there other mutations known to confer resistance to Fipravirimat or other maturation inhibitors?

Yes, while A364V is the primary resistance mutation, other substitutions in the Gag CA-SP1 region have been associated with resistance to maturation inhibitors. These can include V362I, which may require secondary mutations to confer significant resistance. Other mutations that have been observed in the context of maturation inhibitor resistance include those in the CA C-terminal domain and the SP1 region, such as R286K, A326T, T332S/N, I333V, and V370A/M. Additionally, mutations in the viral protease, such as R41G, have been seen in conjunction with Gag mutations.

Q4: How does the A364V mutation lead to Fipravirimat resistance?

The A364V mutation is thought to confer resistance by increasing the cleavage rate of the p25 (CA-SP1) precursor protein. Virus-like particles containing the A364V mutation have been shown to have a p25 cleavage rate that is 9.3 times higher than that of the wild-type virus^[2]^[3]. This accelerated processing may overcome the inhibitory effect of Fipravirimat.

Q5: What is the genetic barrier to resistance for Fipravirimat?

Fipravirimat has a low genetic barrier to resistance. This means that relatively few mutations, and in some cases a single mutation like A364V, can lead to a significant loss of antiviral activity. This was a key factor in the discontinuation of its clinical development.

Troubleshooting Guide

Issue: Loss of Fipravirimat Efficacy in Cell Culture

If you observe a decrease in the antiviral activity of Fipravirimat in your cell culture experiments, it is likely due to the emergence of resistant viral strains.

Troubleshooting Steps:

- **Sequence the Gag-Protease Region:** The first step is to determine if resistance mutations have emerged. Viral RNA should be extracted from the culture supernatant, reverse-transcribed to cDNA, and the Gag-protease region should be amplified by PCR and sequenced. Pay close attention to the CA-SP1 junction, particularly codon 364.
- **Phenotypic Susceptibility Testing:** To confirm resistance, perform a phenotypic assay. This involves generating recombinant viruses with the identified mutations and determining the

EC50 or IC50 of Fipravirimat against these mutants compared to the wild-type virus. A significant increase in the EC50/IC50 value confirms resistance.

- Review Experimental Protocol: Ensure that the concentrations of Fipravirimat used are appropriate. Sub-optimal drug concentrations can facilitate the selection of resistant variants.

Quantitative Data on Fipravirimat Resistance

The following table summarizes the known fold-changes in EC50/IC50 for key Fipravirimat resistance mutations.

Mutation	Fold-Change in EC50/IC50	Notes
A364V	132-fold	Observed in a clinical trial participant with full conversion to the A364V mutation[1][4].
A364A/V (mixture)	Partial Resistance	A mixed population of wild-type and A364V mutant viruses shows reduced susceptibility[5].
V362I	Requires secondary mutations	This mutation alone may not confer high-level resistance but can contribute when present with other mutations[6][7].
T332S/V362I/PrR41G	High-level resistance to a similar maturation inhibitor	This combination of mutations in Gag and protease resulted in high-level resistance to GSK'795, a related maturation inhibitor[3].

Experimental Protocols

In Vitro Selection of Fipravirimat-Resistant HIV-1

This protocol describes a method for selecting for Fipravirimat-resistant HIV-1 variants in cell culture through serial passage.

Materials:

- HIV-1 permissive cell line (e.g., MT-2, MT-4)
- Wild-type HIV-1 laboratory strain (e.g., NL4-3)
- **Fipravirimat dihydrochloride**
- Cell culture medium and supplements
- Reverse transcriptase (RT) activity assay kit
- PCR reagents for amplification of the Gag-protease region
- Sanger or next-generation sequencing platform

Methodology:

- **Initial Infection:** Infect a culture of MT-2 cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.005.
- **Drug Addition:** Add Fipravirimat to the culture at a concentration equal to the EC50 of the wild-type virus.
- **Virus Passage:** Monitor the culture for signs of viral replication, such as syncytia formation or an increase in RT activity in the supernatant. When viral replication is evident, passage the virus by transferring a small volume of the cell-free supernatant to a fresh culture of MT-2 cells.
- **Dose Escalation:** With each subsequent passage, gradually increase the concentration of Fipravirimat, typically by two-fold.
- **Monitoring Resistance:** At each passage, harvest viral RNA from the supernatant for genotypic analysis of the Gag-protease region to identify emerging mutations.

- **Phenotypic Characterization:** Once mutations are identified, clone them into a wild-type proviral DNA backbone using site-directed mutagenesis. Generate recombinant viruses and perform a drug susceptibility assay to determine the fold-change in EC50 compared to the wild-type virus.

Phenotypic Susceptibility Assay for Fipravirimat

This protocol outlines a method to determine the susceptibility of HIV-1 variants to Fipravirimat.

Materials:

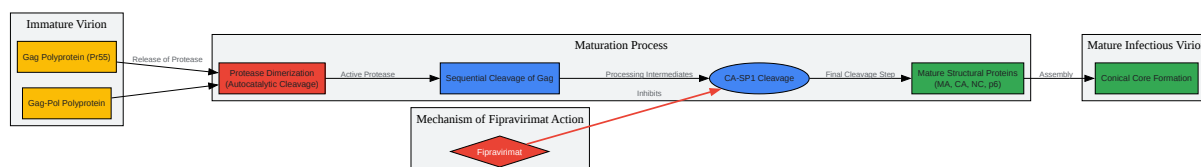
- Recombinant HIV-1 stocks (wild-type and mutant)
- TZM-bl indicator cell line (expresses luciferase and β -galactosidase under the control of the HIV-1 LTR)
- **Fipravirimat dihydrochloride**
- Cell culture medium and supplements
- Luciferase assay reagent
- Luminometer

Methodology:

- **Cell Plating:** Seed TZM-bl cells in a 96-well plate and incubate overnight.
- **Drug Dilution:** Prepare a serial dilution of Fipravirimat in cell culture medium.
- **Infection:** Add the diluted Fipravirimat to the TZM-bl cells, followed by the addition of a standardized amount of virus stock (wild-type or mutant).
- **Incubation:** Incubate the plates for 48 hours.
- **Luciferase Assay:** Lyse the cells and measure luciferase activity using a luminometer.
- **Data Analysis:** Plot the luciferase activity against the Fipravirimat concentration and use a non-linear regression model to calculate the EC50 value (the drug concentration that inhibits

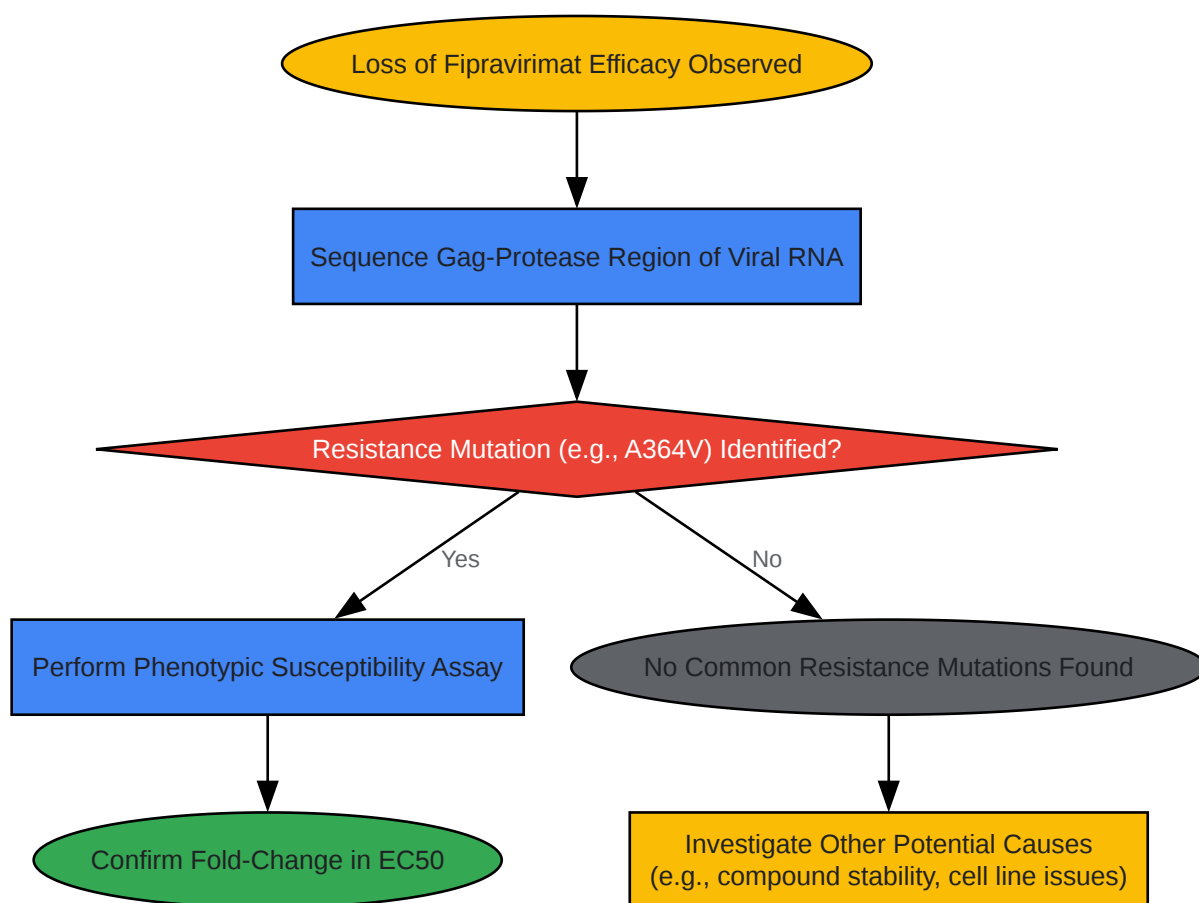
viral replication by 50%). The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Visualizations



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Caption: HIV-1 Gag processing and the inhibitory action of Fipravirimat.



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Caption: Troubleshooting workflow for suspected Fipravirimat resistance.

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